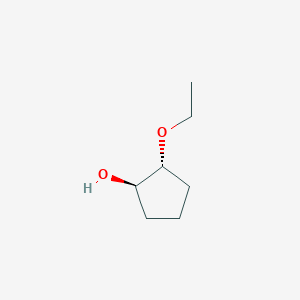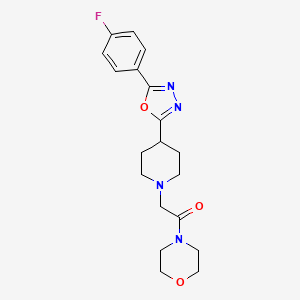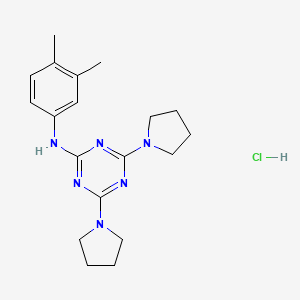![molecular formula C18H17F3N2O B2687593 N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide CAS No. 304458-45-5](/img/structure/B2687593.png)
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an imine functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide typically involves the condensation of a trifluoromethyl ketone with an amine. One common method is the reaction of 4,4,4-trifluoro-3-oxobutanamide with benzylamine under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to further reaction with benzaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
化学反応の分析
Types of Reactions
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
科学的研究の応用
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers
作用機序
The mechanism of action of N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imine functionality can form reversible covalent bonds with nucleophilic sites on biomolecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
N-Benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide: Shares the trifluoromethyl and benzyl groups but differs in the presence of a phenoxy group instead of an imine.
Trifluoromethyl ketones: Similar in containing the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide is unique due to its combination of a trifluoromethyl group, benzyl group, and imine functionality, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds .
特性
IUPAC Name |
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)16(22-12-14-7-3-1-4-8-14)11-17(24)23-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGHYZEHLFWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C(F)(F)F)N=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)
![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)
![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
![4-(dimethylsulfamoyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2687520.png)
![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2687522.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)

![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)
![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)
![[3-(benzenesulfonyl)propanesulfonyl]benzene](/img/structure/B2687528.png)


